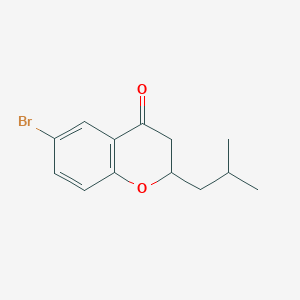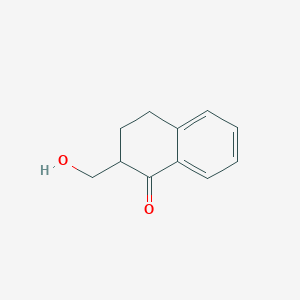
2-methylsulfanyl-1,3-dithiolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-1,3-dithiolium iodide is a chemical compound that belongs to the class of sulfur-containing heterocycles. It is characterized by the presence of a dithiol ring and a sulfanium group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1,3-dithiolium iodide typically involves the reaction of 1,3-dithiol with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfanyl-1,3-dithiolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-1,3-dithiolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-1,3-dithiolium iodide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify biological molecules. It can also interact with metal ions, forming complexes that can influence biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share a similar structure but contain a thiazolidine ring instead of a dithiol ring.
3H-1,2-Dithiole-3-thiones: These compounds have a similar dithiol ring structure but differ in their functional groups and reactivity
Uniqueness
2-methylsulfanyl-1,3-dithiolium iodide is unique due to its specific combination of a dithiol ring and a sulfanium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
53059-74-8 |
|---|---|
Molekularformel |
C4H5IS3 |
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C4H5S3.HI/c1-5-4-6-2-3-7-4;/h2-3H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FAUNYRAJFMUZJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=[S+]C=CS1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)







![1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)




